Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Amination
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is involved in electrophilic amination processes. It reacts with various C-H acids, leading to the formation of different stabilized reaction intermediates. This includes intramolecular nucleophilic attacks and the generation of geminal diamino acid derivatives, showcasing its utility in diverse chemical transformations (Andreae et al., 1992).
Corrosion Inhibition
Research shows that certain derivatives of this compound, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, exhibit effective corrosion inhibition properties for mild steel in acidic solutions. This suggests potential applications in material science and engineering (Chafiq et al., 2020).
Stereospecific Cycloaddition
This compound derivatives are obtained through stereospecific cycloaddition reactions. These reactions produce significant compounds useful in organic chemistry, demonstrating the compound's versatility in synthesizing complex molecular structures (Chiaroni et al., 2000).
Dipeptide Synthons
In peptide synthesis, derivatives of this compound, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, have been used successfully. They demonstrate potential as building blocks in the construction of complex peptides, highlighting its applications in biochemical research (Suter et al., 2000).
Catalytic Oxidation
The compound has been involved in studies focusing on catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen. This indicates its potential role in developing efficient and environmentally friendly oxidation processes in organic chemistry (Iwahama et al., 2000).
Regioselective Cycloaddition
It is also notable in regioselective cycloaddition processes, leading to the formation of diverse diazaspiro compounds. This application is significant in the field of organic synthesis, offering pathways to create novel chemical entities (Molchanov & Tran, 2013).
Properties
IUPAC Name |
benzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-14(10-15-12)7-4-8-16(14)13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUBJKKAJDWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2=O)N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.